molecular formula C17H19NO3 B597686 2-(3-BOC-Aminophenyl)phenol CAS No. 1261900-37-1

2-(3-BOC-Aminophenyl)phenol

Cat. No.: B597686
CAS No.: 1261900-37-1
M. Wt: 285.343
InChI Key: VXZFHDIMZAHTAP-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)phenol, also known by its IUPAC name 3-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl, is a compound with the molecular formula C17H19NO3. This compound is notable for its biphenyl structure, which includes a tert-butoxycarbonyl (BOC) protected amine group and a hydroxyl group. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BOC-Aminophenyl)phenol typically involves the protection of an amine group with a BOC group, followed by the formation of the biphenyl structure. One common method involves the reaction of 3-aminophenol with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected amine. This intermediate is then coupled with a phenylboronic acid derivative using a Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3-BOC-Aminophenyl)phenol is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BOC-Aminophenyl)phenol is unique due to its specific combination of a BOC-protected amine and a hydroxyl group on a biphenyl structure. This combination allows for selective reactions and interactions, making it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWABFIDNHSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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